molecular formula C16H13NO6 B6408176 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261994-74-4

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95%

Cat. No.: B6408176
CAS No.: 1261994-74-4
M. Wt: 315.28 g/mol
InChI Key: LOFKRKAAELTOBH-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid (EPCNBA) is an organic compound with a molecular formula of C13H11NO5. It is a white crystalline solid that is soluble in organic solvents. It is a versatile molecule that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a biochemical or physiological effector.

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical or physiological effector, and as a model compound for studying the effects of nitrobenzoic acid derivatives on biological systems. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a fluorescent marker for the detection of nitric oxide in cells.

Mechanism of Action

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is believed to act as a nitrobenzoic acid derivative, meaning it is capable of forming covalent bonds with proteins and other biomolecules. It is thought to interact with proteins by forming a covalent bond between the nitro group of the molecule and the amino acid side chain of the protein. This covalent bond can alter the structure and function of the protein, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. It has also been shown to have anti-inflammatory and antioxidant effects in vitro and in vivo. In addition, it has been shown to have anti-cancer effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% in lab experiments is that it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize, making it a cost-effective reagent. One limitation of using 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% in lab experiments is that it is a relatively new compound, meaning that not much is known about its effects in vivo.

Future Directions

For research involving 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% include further studies on its biochemical and physiological effects, as well as its potential use in drug development. Additionally, further studies could be done to investigate its potential as an anti-cancer agent and its ability to act as a fluorescent marker for the detection of nitric oxide in cells. Finally, further studies could be done to investigate its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is a two-step process. The first step is the condensation of 4-ethoxycarbonylphenol and 5-nitrobenzoic acid in aqueous solution. The resulting product is then purified by recrystallization. The overall yield of the reaction is approximately 95%.

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-2-23-16(20)11-5-3-10(4-6-11)12-7-13(15(18)19)9-14(8-12)17(21)22/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFKRKAAELTOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691419
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-74-4
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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